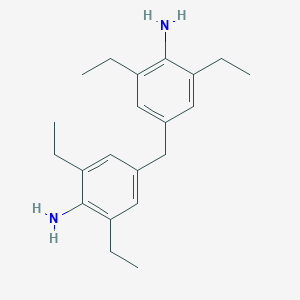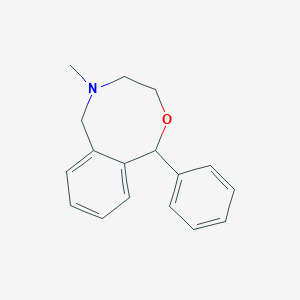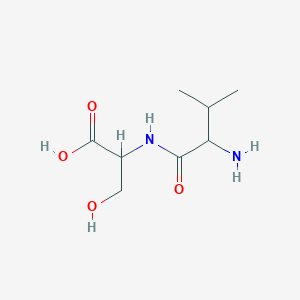
Valylserine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Valylserine, also known as Val-Ser, is a dipeptide composed of valine and serine amino acids. It has been found to have various biochemical and physiological effects, making it a promising candidate for scientific research applications. In
Scientific Research Applications
Protein Synthesis in Brain and Behavior Modification : Studies have shown that specific proteins in the brain, incorporating valine, change their expression patterns following the acquisition of new behavior in animals. This suggests a link between amino acid metabolism, particularly involving valine, and behavioral changes (Shashoua, 1976); (Shashoua, 1977).
Antihypertensive Effects : A study on Valyl-Tyrosine, a short chain peptide derived from sardine muscle hydrolyzate, demonstrated significant antihypertensive effects on subjects with mild hypertension, suggesting the potential of valine-containing compounds in managing blood pressure (Kawasaki et al., 2000).
Metabolism and Hemoglobin Adduct Formation : Research on the metabolism of acrylamide in humans highlighted the formation of N-(2-carbamoylethyl)valine and N-(2-carbamoyl-2-hydroxyethyl)valine in hemoglobin, indicating the metabolic pathways involving valine in response to certain compounds (Fennell et al., 2005).
Drug Development and Bioavailability Studies : Studies on Valaciclovir, a prodrug of acyclovir, showed the role of valine in enhancing the drug's bioavailability and therapeutic efficacy. This research underscores the importance of valine in the development of more effective drug formulations (Perry & Faulds, 1996); (Soul-Lawton et al., 1995).
Impact on Immune Function and Antioxidant Activity : Excess dietary L-valine was studied for its impact on immune function and antioxidant enzyme activities, indicating that valine can influence physiological responses beyond basic nutrition (Azzam et al., 2015).
Valine in Therapeutic Indications : Valproic acid, a well-known drug, is connected to valine through its chemical structure and has a multitude of therapeutic effects, such as anticonvulsant and mood-stabilizing properties. This underscores the versatility of valine-related compounds in pharmaceutical applications (Peterson & Naunton, 2005).
Mechanism of Action
Target of Action
Valylserine is a dipeptide composed of valine and serine . It is an incomplete breakdown product of protein digestion or protein catabolism . Dipeptides are organic compounds containing a sequence of exactly two alpha-amino acids joined by a peptide bond
Biochemical Pathways
This compound is involved in the metabolic pathway of protein digestion or protein catabolism . As a dipeptide, it represents an intermediate stage in the breakdown of proteins into their constituent amino acids. The exact downstream effects of this pathway depend on the specific metabolic needs and processes of the cell.
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Valylserine involves the coupling of valine and serine through a peptide bond formation.", "Starting Materials": [ "L-Valine", "L-Serine", "Coupling reagents (e.g. DCC, HOBt, DIC)" ], "Reaction": [ "Activation of carboxylic acid group of valine using coupling reagents", "Addition of serine to the activated valine to form a peptide bond", "Purification of the product through chromatography" ] } | |
CAS RN |
13588-94-8 |
Molecular Formula |
C8H16N2O4 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C8H16N2O4/c1-4(2)6(9)7(12)10-5(3-11)8(13)14/h4-6,11H,3,9H2,1-2H3,(H,10,12)(H,13,14)/t5-,6-/m0/s1 |
InChI Key |
STTYIMSDIYISRG-WDSKDSINSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)N |
SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)N |
physical_description |
Solid |
Pictograms |
Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



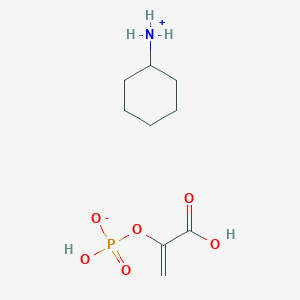
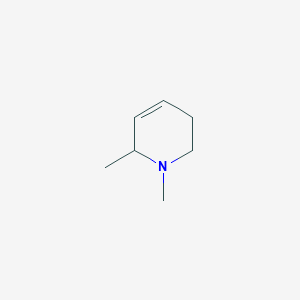
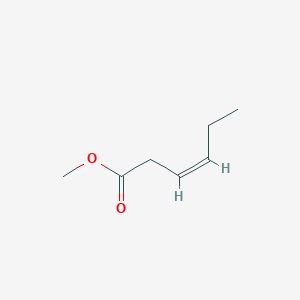

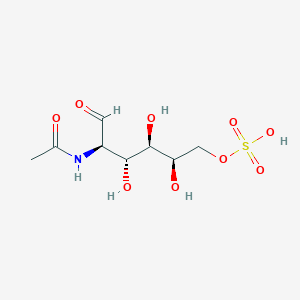

![[1,2,5]Oxadiazolo[3,4-d]pyrimidine](/img/structure/B83834.png)

